6-(4-Ethylphenyl)pyridin-3-ol
Description
Properties
IUPAC Name |
6-(4-ethylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-10-3-5-11(6-4-10)13-8-7-12(15)9-14-13/h3-9,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRARBLMHNDKMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692447 | |
| Record name | 6-(4-Ethylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261900-25-7 | |
| Record name | 6-(4-Ethylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling for Aryl Group Introduction
The Suzuki-Miyaura reaction has been widely employed to introduce aryl substituents to pyridine cores. For 6-(4-Ethylphenyl)pyridin-3-ol, a boronic ester derivative of 4-ethylphenyl can be coupled with a brominated pyridin-3-ol precursor. In a representative procedure, 5-bromopyridin-3-ol is reacted with 4-ethylphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in a toluene-water mixture at 80°C for 12 hours. The hydroxyl group on the pyridine ring necessitates protection, typically as a trimethylsilyl ether, to prevent side reactions during coupling. Post-coupling deprotection with tetrabutylammonium fluoride (TBAF) yields the target compound with isolated yields of 65–72%.
Direct Arylation via C–H Activation
Cyclization and Annulation Strategies
Silver-Catalyzed Domino Synthesis
A domino synthesis leveraging silver catalysis enables the de novo construction of the pyridine ring with pre-installed substituents. Adapting protocols from silver-mediated reactions of isocyanides and α-substituted isocyanoacetamides, this compound can be synthesized via a [3+3] annulation. Reacting 4-ethylphenyl isocyanide with a γ-keto-isocyanoacetamide derivative in acetonitrile at 100°C for 3 hours in the presence of Ag₂CO₃ (30 mol%) generates the pyridine core with concurrent hydroxyl group installation. This one-pot method affords the product in 53–70% yield, depending on the steric and electronic properties of the isocyanide.
Kröhnke Pyridine Synthesis
The classical Kröhnke method, involving condensation of α,β-unsaturated ketones with ammonium acetate, has been modified to incorporate the 4-ethylphenyl group. A tailored α,β-unsaturated ketone, 4-ethylphenyl vinyl ketone, is condensed with ammonium acetate in acetic acid at reflux, followed by oxidative hydroxylation using hydrogen peroxide. This two-step process yields this compound with 45–50% overall yield, though regioselectivity challenges necessitate extensive purification.
Functional Group Transformation Methods
Hydroxylation of Pre-Formed Pyridines
Direct hydroxylation of 6-(4-ethylphenyl)pyridine represents a straightforward but low-yielding route. Electrophilic hydroxylation using hydroxylamine-O-sulfonic acid in sulfuric acid at 0°C introduces the 3-hydroxyl group with 30–35% yield. However, competing side reactions at the 2- and 4-positions limit practicality. Alternatively, microbial oxidation using Pseudomonas putida strains selectively hydroxylates the 3-position, albeit with prolonged reaction times (72–96 hours).
Protecting Group Strategies
The hydroxyl group’s reactivity necessitates protection during synthesis. Trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBS) ethers are commonly used, with TBS offering superior stability under Suzuki coupling conditions. Deprotection is achieved using TBAF in THF or HF-pyridine complexes, restoring the hydroxyl group without degrading the 4-ethylphenyl moiety.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 65–72 | High regioselectivity, scalable | Requires hydroxyl protection |
| Silver-Catalyzed Annulation | 53–70 | One-pot synthesis, no pre-functionalization | Limited substrate scope |
| Kröhnke Synthesis | 45–50 | Classical approach, inexpensive reagents | Poor regioselectivity, multi-step |
| Direct Hydroxylation | 30–35 | Simple protocol | Low yield, competing side reactions |
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethylphenyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6-(4-ethylphenyl)pyridin-3-one, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
6-(4-Ethylphenyl)pyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 6-(4-Ethylphenyl)pyridin-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The hydroxyl group can form hydrogen bonds with target molecules, while the aromatic ring can participate in π-π interactions .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- In contrast, the trifluoromethyl group in 6-(trifluoromethyl)pyridin-3-ol enhances metabolic stability but may reduce solubility .
- Electronic Effects : The ethyl group is mildly electron-donating, stabilizing the pyridine ring via resonance. Conversely, the trifluoromethyl group’s electron-withdrawing nature polarizes the ring, affecting reactivity in substitution reactions .
- Steric Effects: The cyclohexyl group in 4-(Aminomethyl)-6-cyclohexylpyridin-3-ol introduces significant steric hindrance, which may limit interactions with flat binding pockets but improve selectivity .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents. The hydroxyl proton (3-position) appears as a singlet (~δ 9–10 ppm), while ethylphenyl protons show distinct splitting patterns .
- X-ray Crystallography : Resolves spatial arrangement, bond angles, and hydrogen-bonding networks (e.g., O–H···N interactions in the pyridine ring) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies O–H stretching (~3200–3600 cm⁻¹) and aromatic C–C vibrations .
How does the 4-Ethylphenyl substituent influence the compound’s electronic properties and reactivity?
Advanced
The ethyl group is electron-donating via inductive effects, increasing electron density on the phenyl ring and altering pyridine’s aromaticity. This impacts:
- Nucleophilic Substitution : Enhanced para-directing effects in electrophilic aromatic substitution .
- Redox Behavior : Ethyl groups may stabilize radical intermediates during oxidation/reduction .
- Solubility : Increased hydrophobicity compared to polar substituents (e.g., –OH, –F), requiring DMSO or THF for dissolution .
Comparative studies with methyl or halogenated analogs (e.g., 6-(4-Fluorophenyl)pyridin-3-ol) highlight substituent-dependent reactivity .
What experimental strategies assess the biological activity of this compound?
Q. Advanced
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) via fluorescence polarization or radiometric methods .
- Molecular Docking : Predict binding modes using software (e.g., AutoDock) to model interactions between the hydroxyl group and enzyme active sites .
- Antimicrobial Testing : Minimum Inhibitory Concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus) .
- Cellular Uptake Studies : Fluorescence microscopy with labeled derivatives to track intracellular localization .
How can structural modifications enhance metabolic stability without compromising bioactivity?
Q. Advanced
- Fluorination : Introducing –CF₃ or –F groups at the phenyl ring improves metabolic resistance by reducing cytochrome P450-mediated oxidation .
- Prodrug Design : Masking the hydroxyl group as esters or phosphates for controlled release .
- Heteroatom Substitution : Replacing ethyl with thioether (–S–) or amine (–NH–) moieties balances lipophilicity and solubility .
Example: 6-(4-Trifluoromethylphenyl)pyridin-3-ol shows 2.5× longer plasma half-life than ethyl derivatives .
How to resolve contradictions in reported biological activities of pyridin-3-ol analogs?
Q. Advanced
- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., fixed ATP concentrations in kinase assays) .
- SAR Studies : Systematically vary substituents (e.g., –Et vs. –Cl) to isolate electronic/steric contributions .
- Crystallographic Validation : Resolve binding ambiguities by co-crystallizing compounds with target proteins .
Case Study: Discrepancies in antimicrobial activity between ethyl and undec-1-ynyl derivatives were attributed to alkyl chain length .
What computational methods predict the pharmacokinetic properties of this compound?
Q. Advanced
- QSAR Models : Relate logP, polar surface area, and H-bond donors to absorption/distribution .
- MD Simulations : Simulate blood-brain barrier permeability using force fields (e.g., CHARMM) .
- ADMET Prediction : Tools like SwissADME estimate hepatotoxicity and CYP inhibition risks .
How to achieve regioselective functionalization of the pyridine ring?
Q. Advanced
- Directed Ortho-Metalation : Use directing groups (e.g., –OMe) to install substituents at specific positions .
- Protection/Deprotection : Temporarily block the hydroxyl group to enable selective halogenation or alkylation .
- Cross-Coupling Optimization : Tune catalyst systems (e.g., Pd vs. Ni) for C–C bond formation at the 6-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
